![molecular formula C19H17BrClN3O2S B2964860 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide CAS No. 422287-87-4](/img/no-structure.png)

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

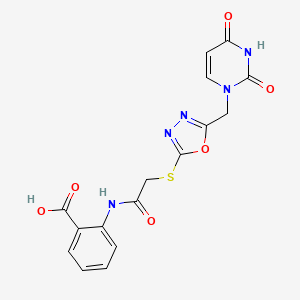

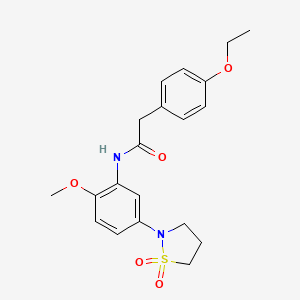

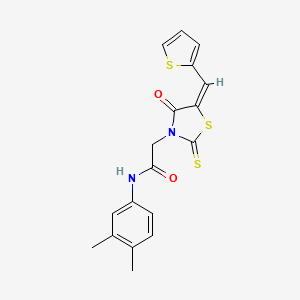

The compound “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure, which consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Applications De Recherche Scientifique

Synthesis of Functionalized Quinazolinones

Research has focused on the synthesis of functionalized quinazolinones through innovative chemical reactions. For instance, Kut, Onysko, and Lendel (2020) explored the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones via intramolecular electrophilic cyclization, showcasing the compound's utility in creating linearly fused thiazoloquinazolinium derivatives with potential biological activities (Kut, Onysko, & Lendel, 2020).

Antimicrobial Studies

Patel et al. (2010) conducted studies on the synthesis and microbial evaluations of sulfonamides bearing quinazolin-4(3H)ones, revealing significant antibacterial and antifungal activities. These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as various fungi, highlighting the potential for quinazolinone derivatives to serve as the basis for new antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Potential Therapeutic Applications

The structural manipulation of quinazolinone derivatives has been a subject of interest for developing new therapeutic agents. For example, research on substituted quinazolinones demonstrated their potential as enzymatic enhancers, particularly in increasing the activity of α-amylase, a key enzyme in carbohydrate metabolism. This work suggests the potential of quinazolinone derivatives in managing conditions such as diabetes by modulating enzymatic activities (Abass, 2007).

Heterocyclic Chemistry Innovations

The exploration of heterocyclic chemistry, involving the synthesis of novel quinazolinone-based heterocycles, has revealed the versatility of these compounds. For example, the development of new synthetic pathways for benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones showcases the compound's utility in creating complex molecular structures with possible pharmaceutical relevance (Goli-Jolodar & Shirini, 2017).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[(4-chlorophenyl)methyl]butanamide to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "ethyl acetoacetate", "4-chlorobenzylamine", "sodium hydroxide", "bromine", "sodium bicarbonate", "acetic acid", "sodium borohydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "N-[(4-chlorophenyl)methyl]butanamide" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in thionyl chloride and heat to reflux.", "b. Add ethyl acetoacetate and continue heating to reflux for 2 hours.", "c. Cool the reaction mixture and add 4-chlorobenzylamine.", "d. Add sodium hydroxide and heat to reflux for 4 hours.", "e. Cool the reaction mixture and filter the precipitate.", "f. Wash the precipitate with water and dry to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in acetic acid.", "b. Add bromine dropwise and stir for 2 hours.", "c. Add sodium bicarbonate and extract with ethyl acetate.", "d. Dry the organic layer and evaporate the solvent to obtain the crude product.", "e. Dissolve the crude product in N,N-dimethylformamide.", "f. Add N-[(4-chlorophenyl)methyl]butanamide and triethylamine.", "g. Stir the reaction mixture at room temperature for 24 hours.", "h. Quench the reaction with water and extract with ethyl acetate.", "i. Dry the organic layer and evaporate the solvent to obtain the final product." ] } | |

Numéro CAS |

422287-87-4 |

Formule moléculaire |

C19H17BrClN3O2S |

Poids moléculaire |

466.78 |

Nom IUPAC |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide |

InChI |

InChI=1S/C19H17BrClN3O2S/c20-13-5-8-16-15(10-13)18(26)24(19(27)23-16)9-1-2-17(25)22-11-12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2,(H,22,25)(H,23,27) |

Clé InChI |

VLACUSMOOQCLID-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)

![(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2964793.png)

![1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2964797.png)

![3-benzyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964798.png)